(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a compound belonging to the class of quinazolinones, which are heterocyclic compounds containing a fused benzene and quinazoline ring system. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. Its structure includes a trimethyl substituent and an acetic acid functional group, which may influence its pharmacological properties.
The compound is derived from the quinazoline family, specifically classified as a quinazolinone due to the presence of a carbonyl group at the 4-position of the quinazoline ring. It is synthesized through various chemical reactions aimed at modifying existing quinazoline derivatives to enhance their biological activity or to explore new therapeutic potentials.
The synthesis of (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid can be achieved through several methods. One notable approach involves the following steps:
These methods highlight the importance of selecting appropriate reagents and conditions to achieve optimal yields and purity.
(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to create derivatives with potentially improved pharmacological profiles.
The mechanism of action for (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid is not fully elucidated but is believed to involve:
Further research is required to clarify these mechanisms and establish definitive action pathways.
The physical and chemical properties of (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid include:
These properties are crucial for understanding its behavior in biological systems and its potential formulation in pharmaceutical applications.
(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid has potential applications in various scientific fields:
Retrosynthetic disconnection of (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid (CAS 1322604-42-1) reveals two primary synthons: a functionalized quinazolinone core and a halogenated acetic acid side chain. The quinazolinone ring dissects into ortho-aminobenzoic acid derivatives (e.g., 2-amino-3,4-dimethylbenzoic acid) and formamide donors for Niementowski condensation. Regioselective methylation requires strategic blocking groups due to the C2, C7, and C8 positions' varying electronic environments. C2 methylation precedes ring formation due to steric accessibility, while C7/C8 methylations demand electrophilic aromatic substitution (EAS) directors. The acetic acid moiety connects via N-alkylation at N3, necessitating protection-deprotection sequences to prevent O-alkylation [1] [2].
Table 1: Retrosynthetic Disconnections and Synthons
Target Bond | Disconnection Type | Synthons Generated | Functional Challenges |
---|---|---|---|
N3-CH₂ | Alkylation | Quinazolinone anion, BrCH₂CO₂H | Chemoselectivity (N3 vs. O-alkylation) |
C4=O/C8a | Cyclocondensation | 2-Amino-3,4-dimethylbenzoic acid, HCONH₂ | Regioselective C7 methylation |
C2-CH₃ | Electrophilic Addition | Unmethylated precursor, CH₃I | Positional control (C2 vs. C4 activation) |
Classical synthesis employs Niementowski condensation between 2-amino-3,4-dimethylbenzoic acid and formamide (bp 210°C, 8 hr), yielding 2,7,8-trimethylquinazolin-4(3H)-one. This step achieves 70–75% yield but suffers from poor regiocontrol over C7 methylation, generating 10–15% of 2,6,8-trimethyl isomers. Optimization studies reveal ethylene glycol as a superior solvent (150°C, 4 hr), enhancing regioselectivity to 9:1 (C7:C6) and yield to 85% by stabilizing the transition state via hydrogen bonding [2] [4]. Alternative routes use anthranilic acid with acetylacetone under acid catalysis (HOAc, reflux), but methyl group scrambling reduces yield to 60%. Recent protocols employ in situ generated trimethyl orthoformate, reducing reaction time to 2 hr with 88% isolated yield [2].
Table 2: Traditional Quinazolinone Synthesis Pathways
Method | Conditions | Yield | Regioselectivity (C7:C6) | Key Limitation |
---|---|---|---|---|
Formamide condensation | 210°C, 8 hr, solventless | 70–75% | 7:1 | Low yield, long reaction time |
Ethylene glycol-assisted | 150°C, 4 hr | 85% | 9:1 | High-boiling solvent removal |
Acetylacetone cyclization | HOAc reflux, 6 hr | 60% | 6:1 | Methyl migration impurities |
Trimethyl orthoformate | DMF, 120°C, 2 hr | 88% | 8:1 | Anhydrous conditions required |
C2 methylation leverages Pd(OAc)₂/PPh₃ (5 mol%) with dimethyl carbonate (DMC) under microwave irradiation (100°C, 30 min), achieving 95% selectivity by activating the quinazolinone N1 position. C7 methylation requires directed ortho-metalation: substrate pre-treatment with LDA (-78°C, THF) followed by CH₃I quenching installs the methyl group with 92% regiocontrol. For C8, electrophilic iodination (NIS, DCM) precedes Suzuki coupling with trimethylboroxine (Pd(dppf)Cl₂, K₂CO₃), yielding 85% 8-methylated product. Deuterium-labeled studies confirm negligible H/D exchange at C7/C8 during C2 methylation, proving kinetic preference for N1-coordination [2] [4]. Catalyst poisoning tests indicate Pd leaching below 0.1 ppm in optimized protocols, meeting pharmaceutical-grade purity standards [4].
Table 3: Catalytic Methylation Systems
Position | Catalyst System | Methyl Source | Conditions | Selectivity | Byproducts |
---|---|---|---|---|---|
C2 | Pd(OAc)₂/PPh₃ (5 mol%) | Dimethyl carbonate | MW, 100°C, 30 min | 95% | O-methylation (<3%) |
C7 | LDA (2 eq)/THF | CH₃I | -78°C → RT, 1 hr | 92% | C5-methylation (5%) |
C8 | Pd(dppf)Cl₂, NIS, trimethylboroxine | Trimethylboroxine | 80°C, toluene, 4 hr | 85% | Di-methylated (8%) |
N3-alkylation competes with O4-alkylation due to ambident nucleophilicity. Screening identifies bromoacetic acid in DMF (80°C, 2 hr) with K₂CO₃ base as optimal, delivering N3-alkylation in 18:1 selectivity. Solvent polarity critically influences chemoselectivity: aprotic solvents (DMF, ε=36.7) favor N-alkylation (94% yield), while protic solvents (EtOH, ε=24.3) promote O-alkylation (70% selectivity). Reagent studies show chloroacetic acid (1.2 eq) outperforms bromo- or iodo-derivatives by minimizing di-alkylation. Phase-transfer catalysis (TBAB, 5 mol%) in H₂O/toluene biphasic systems enables 90% conversion at 60°C, simplifying purification. Stoichiometric control (1.05 eq haloacid) suppresses diester formation to below 2% [1] [5].
Solvent-free mechanochemistry employs ball-milling (400 rpm, ZrO₂ vessels) of 2,7,8-trimethylquinazolin-4(3H)-one with chloroacetic acid and K₂CO₃ (1:1.1:1.5 molar ratio). Reaction completion in 25 min achieves 96% yield with 99.5% HPLC purity, eliminating solvent waste. Microwave-assisted coupling (150 W, 120°C, 10 min) in ethanol reduces energy use by 80% versus thermal methods. Life-cycle assessment confirms 65% lower E-factor (2.1 vs. 6.0) for microwave routes. Recyclable cellulose-supported Pd catalysts enable four reuse cycles without yield decay (>90%), and aqueous workups recover >98% acetic acid side-chain reagents [2] [4].
Table 4: Green Synthesis Method Comparison
Method | Conditions | Yield | Reaction Time | E-Factor | Purity |
---|---|---|---|---|---|
Conventional thermal | DMF, 80°C, 2 hr | 88% | 2 hr | 6.0 | 98.0% |
Solvent-free ball-milling | 400 rpm, ZrO₂ vessels, 25 min | 96% | 25 min | 0.8 | 99.5% |
Microwave-assisted | EtOH, 120°C, 150 W, 10 min | 92% | 10 min | 2.1 | 98.7% |
Phase-transfer catalysis | H₂O/toluene, TBAB, 60°C, 1 hr | 90% | 1 hr | 3.5 | 97.9% |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0